8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives structurally related to 8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves multi-step pathways. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations at the 8 position have been prepared for their potential antihypertensive activities, indicating a flexible approach to modifying the core structure for biological activity (Caroon et al., 1981).
Molecular Structure Analysis
The structural analysis of similar compounds includes techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, providing detailed insights into their molecular architecture. For instance, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has been characterized, showcasing the complexity and specificity of structural determination in this chemical class (Guillon et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound class typically engage in interactions that highlight their functional capacity as pharmacological agents or their reactivity towards specific biochemical pathways. For example, the synthesis of diazaspiro[4.5]decan derivatives explores their potential as muscarinic agonists, indicating the chemical versatility and potential application in therapeutic contexts (Ishihara et al., 1992).
properties
IUPAC Name |
8-(2-methoxypyridine-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-16(8-5-11-22-19)20(26)24-12-9-21(10-13-24)14-17(18(25)23-21)15-6-3-2-4-7-15/h2-8,11,17H,9-10,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBHJMLOLHTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
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